molecular formula C19H22N2O2S2 B186416 Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 132605-14-2

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B186416
M. Wt: 374.5 g/mol
InChI Key: YBRGMZYLLPQNSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: 1S/C19H22N2O2S2/c1-3-22-18(23)14-20-19(24)21-15-12-10-9-11-13-15/h9-13H,3-4,14H2,1-2H3,(H2,20,21,24) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The melting point is not available for this specific compound.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored in the synthesis of various compounds with potential applications in antimicrobial activities. Studies have shown that derivatives of this compound exhibit promising biological activities against bacterial and fungal strains. For example, it has been used in the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which demonstrated significant antibacterial and antifungal activity (Narayana, Ashalatha, Raj, & Kumari, 2006). Additionally, some novel thiophene and benzothiophene derivatives synthesized from this compound were evaluated as anti-cancer agents, showing notable activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Application in Organic Synthesis

This compound is also a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes exhibited unique solvatochromic behavior and were characterized for their tautomeric structures in different solvents (Karcı & Karcı, 2012). In another study, it was utilized in the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which were tested for their antimicrobial activity (Faty, Hussein, & Youssef, 2010).

Contribution to Pharmacological Research

In pharmacological research, this compound has been used in the synthesis of pharmacologically active benzo[b]thiophen derivatives. These compounds have been synthesized and evaluated for their potential therapeutic applications (Chapman, Clarke, Gore, & Sharma, 1971).

properties

IUPAC Name

ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGMZYLLPQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927738
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

132605-14-2
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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